4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

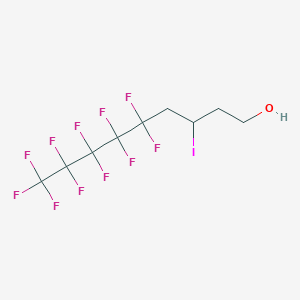

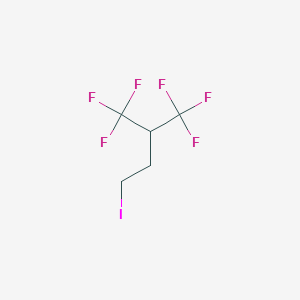

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is an organic compound with the chemical formula CIF3 . It is a colorless liquid that reacts with water and alcohol to form hydrogen fluoride and hydrofluoric acid . It is a potent sensitizer that can irritate the skin and eyes .

Molecular Structure Analysis

The molecular formula of this compound is C5H5F6I . The InChI code is 1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 305.99 .Scientific Research Applications

Synthesis of Novel Trifluoromethylated Compounds

Research has demonstrated the utility of trifluoromethylated compounds, such as 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane, in synthesizing novel β-acetal-diols. These compounds have been applied in the creation of unique molecular structures, showcasing the versatility of trifluoromethylated reagents in organic synthesis. For instance, the synthesis of novel trifluoromethylated β-acetal- gem -diols from reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one illustrates the potential for creating diverse molecular architectures with significant synthetic value (Zanatta et al., 2001).

Advancements in Photoredox Catalysis

Recent studies have utilized trifluoromethylated compounds in photoredox catalysis, enabling the direct trifluoroethylation of styrenes while also introducing a hydroxyl group from molecular oxygen. This innovative approach underscores the role of trifluoromethylated compounds in facilitating novel photocatalytic reactions, contributing to the development of new methodologies in organic chemistry (Li et al., 2015).

Exploration of Molecular Structures and Reactions

The structural analysis and reactivity studies of trifluoromethylated alcohols have provided insights into the complex interactions within molecules. X-ray crystallography of trifluoromethylated hexane diols, for example, has revealed intricate details about intermolecular hydrogen bonding, enhancing our understanding of molecular dynamics and stability (Singh et al., 2001).

Contributions to Material Science and Engineering

Trifluoromethylated compounds have found applications beyond organic synthesis, contributing to fields such as material science and engineering. The development of bismuth triflate-catalyzed polycondensations of dicarboxylic acids and aliphatic diols, for instance, showcases the potential for creating new polymeric materials with unique properties, facilitated by the reactivity of trifluoromethylated molecules (Buzin et al., 2008).

Advancements in Dye-Sensitized Solar Cells

The synthesis of new efficient tricarboxyterpyridyl (β-diketonato) ruthenium(II) sensitizers for use in dye-sensitized solar cells highlights the importance of trifluoromethylated compounds in renewable energy technologies. These sensitizers, derived from aryl-substituted β-diketonato-ruthenium(II)-polypyridyl complexes, demonstrate the significant role of trifluoromethylated reagents in enhancing the efficiency and performance of solar energy devices (Islam et al., 2006).

Safety and Hazards

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name |

1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQFBFNTQBQOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.